molecular formula C4H8N2O7<br>O2NOC2H4OC2H4ONO2<br>C4H8N2O7 B1584477 Diethylene glycol dinitrate CAS No. 693-21-0

Diethylene glycol dinitrate

Cat. No.: B1584477
CAS No.: 693-21-0
M. Wt: 196.12 g/mol
InChI Key: LYAGTVMJGHTIDH-UHFFFAOYSA-N
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Description

Diethylene glycol dinitrate is an explosive nitrated alcohol ester with the chemical formula C₄H₈N₂O₇. It is a colorless, oily liquid that is difficult to ignite or detonate unless atomized. This compound is chemically similar to other high explosives but requires localized heating to reach its decomposition point .

Mechanism of Action

Target of Action

Diethylene glycol dinitrate primarily targets the smooth muscle cells in the body. It acts as a vasodilator, similar to nitroglycerin . The compound’s primary role is to relax these smooth muscles, leading to vasodilation .

Mode of Action

The mode of action of this compound involves the release of nitric oxide, a physiological signaling molecule . This molecule interacts with its targets, the smooth muscle cells, causing them to relax . This relaxation results in vasodilation, or the widening of blood vessels .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in vasodilation and smooth muscle relaxation . The release of nitric oxide triggers a series of downstream effects, including the activation of guanylate cyclase and the increase of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells . This leads to the relaxation of the smooth muscle cells and vasodilation .

Pharmacokinetics

It is known that the compound is slightly soluble in water and more soluble in organic solvents such as methanol and acetic acid . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells and the subsequent vasodilation . This can relieve conditions associated with impaired cardiac circulation, such as angina .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is an explosive nitrated alcohol ester and is difficult to ignite or detonate . Its ignition typically requires localized heating to the decomposition point . Furthermore, the compound’s stability can be affected by the presence of reducing agents, including hydrides, sulfides, and nitrides, which may trigger a vigorous reaction that culminates in a detonation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol dinitrate is synthesized by the nitration of diethylene glycol using nitric acid in the presence of a dehydrating agent such as concentrated sulfuric acid . The reaction typically involves careful control of temperature and the addition rate of reagents to prevent runaway reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles to laboratory synthesis but on a larger scale. The process involves continuous nitration in specially designed reactors to ensure safety and efficiency. The product is then purified and stabilized for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol dinitrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce various nitrogen oxides.

    Reduction: Reduction reactions can convert it back to diethylene glycol and other by-products.

    Substitution: Nitrate groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Oxidation: Nitrogen oxides and other oxidized organic compounds.

    Reduction: Diethylene glycol and other reduced nitrogen compounds.

    Substitution: Products depend on the nucleophile used in the reaction.

Properties

IUPAC Name

2-(2-nitrooxyethoxy)ethyl nitrate
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InChI

InChI=1S/C4H8N2O7/c7-5(8)12-3-1-11-2-4-13-6(9)10/h1-4H2
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InChI Key

LYAGTVMJGHTIDH-UHFFFAOYSA-N
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Canonical SMILES

C(CO[N+](=O)[O-])OCCO[N+](=O)[O-]
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Molecular Formula

C4H8N2O7, Array
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DSSTOX Substance ID

DTXSID1024047
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Molecular Weight

196.12 g/mol
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Physical Description

Diethylene glycol dinitrate appears as a liquid. Extremely sensitive explosive if not properly desensitized with a phlegmatizer. Slightly soluble in alcohol and soluble in ether. Slightly toxic by ingestion. May explode under prolonged exposure to heat or fire or from sudden shock. The primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Used as a rocket propellant., A liquid; [CAMEO], LIQUID.
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Boiling Point

161 °C, BP: 44 °C at 0.01 mm Hg, at 0.9kPa: 139 °C
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Solubility

In water, 3.9X10+3 mg/L at 25 °C, Slightly soluble in alcohol; soluble in ether
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Density

1.377 g/cu cm at 25 °C/4 °C
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Vapor Density

6.76 (Air = 1)
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Vapor Pressure

0.0059 [mmHg], 5.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.5
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Color/Form

Liquid, Yellow oil, Colorless or yellowish liquid of low volatility

CAS No.

693-21-0
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Melting Point

Freezing point: -11.3 °C, 2 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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